

Alinidine: An In-depth Technical Guide on a Selective Bradycardic Agent

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine (formerly ST-567) is a centrally-acting antihypertensive agent and a negative chronotrope, meaning it reduces heart rate.[1] Developed in the 1970s and 1980s, it was investigated for its potential in treating angina and cardiac arrhythmias.[1][2] Alinidine is structurally an N-allyl derivative of clonidine.[3][4] Its primary mechanism of action involves the inhibition of the hyperpolarization-activated "funny" current (If) in the sinoatrial (SA) node, which is the heart's natural pacemaker. This targeted action on the SA node allows for a reduction in heart rate without significantly affecting other cardiovascular parameters like myocardial contractility, a feature that distinguished it from other bradycardic agents of its time like beta-blockers and calcium channel blockers.

However, the development of **alinidine** was ultimately halted. This was due to a lack of sufficient specificity for the If current, as it also exhibited blocking effects on calcium and potassium channels, and it failed to improve outcomes in patients with acute myocardial infarction. Despite its discontinuation for clinical use, **Alinidine** remains a valuable pharmacological tool for studying the If current and the mechanisms of cardiac pacemaking.

Chemical and Physical Properties

Alinidine is an organic compound with the following properties:



Property	Value	Referen
IUPAC Name	N-(2,6-dichlorophenyl)-N- (prop-2-en-1-yl)-4,5-dihydro- 1H-imidazol-2-amine	
Synonyms	ST-567, N-allyl-clonidine, 2-(N-Allyl-N-(2,6-dichlorophenyl)amino)-2-imidazoline	
CAS Number	33178-86-8	-
Molecular Formula	C12H13Cl2N3	_
Molar Mass	270.16 g⋅mol ⁻¹	_
Melting Point	130-131 °C	_
Boiling Point	360.2±52.0 °C (Predicted)	_
рКа	10.42 (at 25°C)	_

Mechanism of Action

Alinidine's primary bradycardic effect stems from its inhibition of the pacemaker current, If, in the sinoatrial node. This current is crucial for the diastolic depolarization phase of the action potential in pacemaker cells, thus controlling the heart rate.

Inhibition of the If "Funny" Current

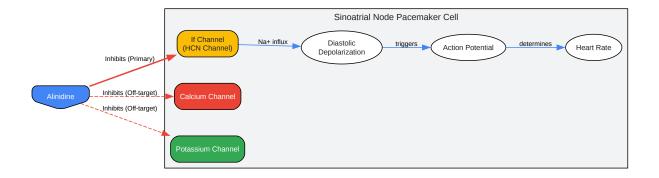
The If current is a mixed sodium-potassium inward current that is activated upon hyperpolarization of the cell membrane. By blocking this current, **Alinidine** decreases the rate of diastolic depolarization in SA node cells. This leads to a longer time to reach the threshold for the next action potential, resulting in a reduced heart rate. The block of the If current by **Alinidine** is voltage-dependent and is most effective within the potential range where diastolic depolarization occurs.

Lack of Specificity



A significant limitation of **Alinidine** is its lack of specificity for the If current. It has been shown to also block calcium and potassium channels. This off-target activity contributes to side effects and a complex electrophysiological profile, including an elongation of the repolarization phase after an action potential.

Signaling Pathway



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Caption: Mechanism of action of **Alinidine** in a sinoatrial node cell.

Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of **Alinidine**.



Parameter	Route	Value	Species	Reference
Bioavailability	Oral	~92%	Human	
Half-life (Distribution)	IV	0.6 ± 0.15 h	Human	_
Half-life (Elimination)	IV	3.9 ± 0.28 h	Human	
Total Clearance	IV	40.3 ± 8.9 L/h	Human	
Renal Clearance	IV	33.6 ± 12.3 L/h	Human	_

Pharmacodynamics and Electrophysiological Effects

Alinidine's primary pharmacodynamic effect is a dose-dependent reduction in heart rate. Its electrophysiological profile has been investigated in both preclinical and clinical settings.

Preclinical Electrophysiological Effects in Conscious

Dogs

Parameter	Dose (mg/kg, IV)	Effect	Reference
Sinus Rate	0.5 - 4.0	≤ 43% decrease	_
Ventricular Rate	0.5 - 4.0	≤ 44% decrease	
Atrial Rate	0.5 - 4.0	≤ 31% increase	-
Corrected Sinus Recovery Time (CSRT)	2.0 - 4.0	≤ 71% increase	_
Atrial Effective Refractory Period (AERP)	0.5 - 4.0	≤ 33% increase	_
Wenckebach Point (WP)	0.5 - 4.0	≤ 33% decrease	



Clinical Electrophysiological Effects in Humans

Parameter	Dose	Effect	Reference
Heart Rate (IV)	40 mg	Sustained bradycardic effect	
Heart Rate (Oral)	40 mg	Maximal decrease of $14.2 \pm 8.1\%$	_
Sinus Node Recovery Time	40 mg IV	Increased	
Corrected Sinus Node Recovery Time	40 mg IV	Increased (with autonomic blockade)	_
Refractory Periods (Atrium, AV Node, Ventricle)	40 mg IV	Unaffected	
Intraatrial, AV, and Intraventricular Conduction	40 mg IV	Unaltered	
ECG Intervals (P- wave, PR, QRS, QTc)	40 mg	Not significantly altered	_
Systolic Blood Pressure	40 mg	Slight decrease (3-8%)	_
Diastolic Blood Pressure	40 mg	Unchanged	

Antianginal and Antiarrhythmic Effects

In patients with stable angina, **Alinidine** (40 mg, three times a day) was shown to reduce the number of anginal attacks and nitroglycerine consumption. This anti-ischemic effect is primarily attributed to the reduction in heart rate, which decreases myocardial oxygen demand. **Alinidine** also demonstrated antiarrhythmic properties in animal models, preventing adrenaline-induced arrhythmias and reducing ouabain-induced ventricular tachycardia.



Experimental Protocols Measurement of If Current using Voltage Clamp

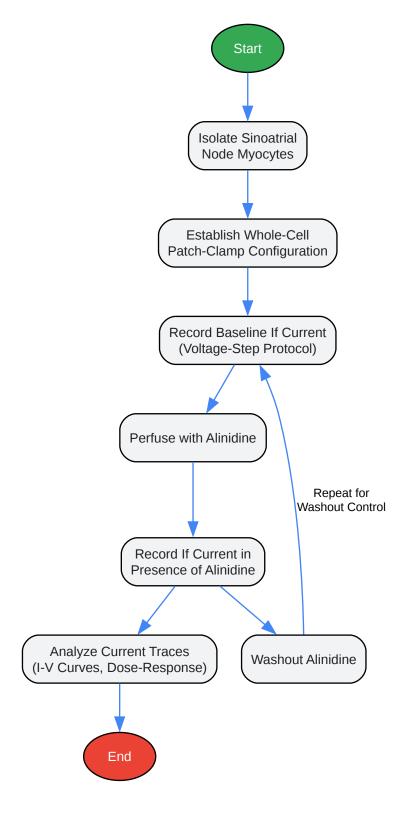
Objective: To measure the effect of **Alinidine** on the hyperpolarization-activated current (If) in isolated sinoatrial node myocytes.

Methodology:

- Cell Isolation: Sinoatrial node cells are enzymatically isolated from a suitable animal model (e.g., rabbit).
- Electrophysiological Recording: Whole-cell patch-clamp recordings are performed.
- Solutions:
 - External Solution (Tyrode's solution): Contains (in mM): NaCl 140, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1, HEPES 10, Glucose 5.5; pH adjusted to 7.4 with NaOH.
 - Internal (Pipette) Solution: Contains (in mM): K-aspartate 130, MgCl₂ 2, EGTA 10, HEPES 10, ATP-Mg 2; pH adjusted to 7.2 with KOH.
- Voltage Protocol:
 - Cells are held at a holding potential of -40 mV to inactivate sodium and calcium channels.
 - Hyperpolarizing voltage steps are applied in 10 mV increments, from -50 mV to -120 mV,
 for a duration of 2-3 seconds to activate the If current.
 - A depolarizing step to +10 mV is then applied to measure the tail current.
- Data Acquisition and Analysis:
 - The current traces are recorded and filtered.
 - The amplitude of the If current is measured at the end of the hyperpolarizing pulse.
 - \circ The protocol is repeated after perfusion of the cell with varying concentrations of **Alinidine** (e.g., 10 μM, 80 μM) to determine the dose-dependent inhibitory effect.



 Current-voltage (I-V) relationships are plotted to analyze the voltage-dependence of the block.



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Caption: Workflow for measuring If current with voltage clamp.

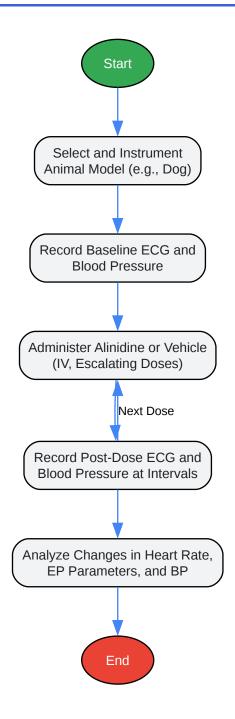
Preclinical Evaluation in Animal Models

Objective: To assess the in vivo effects of **Alinidine** on heart rate and cardiac electrophysiology.

Methodology:

- Animal Model Selection: Conscious dogs are often used as they have a cardiac physiology that is relatively similar to humans. Anesthetized rats are used for ischemia models.
- Instrumentation: Animals are instrumented for the measurement of ECG, blood pressure, and for drug administration (intravenous line).
- Experimental Protocol (Conscious Dog Model):
 - Baseline electrophysiological parameters are recorded (sinus rate, CSRT, AERP, WP).
 - Alinidine is administered intravenously in escalating doses (e.g., 0.5, 1.0, 2.0 mg/kg).
 - Electrophysiological parameters and blood pressure are measured at set intervals after each dose.
 - Plasma samples may be collected to correlate drug concentration with physiological effects.
- Data Analysis: Changes in electrophysiological parameters from baseline are calculated and tested for statistical significance.





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Caption: Workflow for preclinical evaluation of **Alinidine** in an animal model.

Clinical Trial Design for Antianginal Efficacy

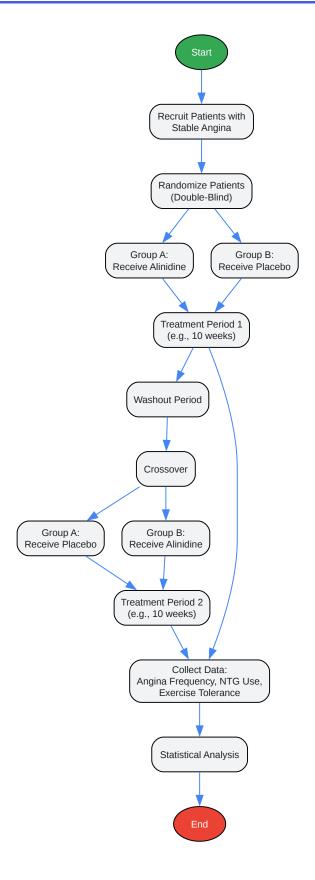
Objective: To evaluate the efficacy and safety of **Alinidine** in reducing anginal attacks in patients with stable angina.



Methodology:

- Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
- Patient Population: Patients with angiographically confirmed coronary artery disease and stable angina pectoris.
- · Treatment Protocol:
 - Patients are randomly assigned to receive either Alinidine (e.g., 40 mg three times a day)
 or a matching placebo for a defined period (e.g., 10 weeks).
 - After a washout period, patients are crossed over to the other treatment arm.
- Efficacy Endpoints:
 - Primary: Frequency of anginal attacks (recorded in patient diaries).
 - Secondary: Consumption of short-acting nitroglycerin, exercise tolerance on a treadmill,
 time to onset of ST-segment depression during exercise.
- Safety Monitoring: Monitoring of adverse events, ECG parameters, and vital signs.
- Statistical Analysis: Comparison of efficacy endpoints between the Alinidine and placebo treatment periods.





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Caption: Workflow for a randomized, crossover clinical trial of **Alinidine**.



Conclusion

Alinidine is a noteworthy compound in cardiovascular pharmacology, primarily for its pioneering role as a specific bradycardic agent targeting the If current. Its mechanism of action, a direct inhibition of the pacemaker current in the sinoatrial node, provided a novel approach to heart rate reduction, distinct from the broader effects of beta-blockers and calcium channel blockers. While its clinical development was ultimately unsuccessful due to a lack of specificity and failure to demonstrate improved clinical outcomes in broad patient populations, Alinidine remains a significant research tool. The study of Alinidine has contributed to a deeper understanding of cardiac electrophysiology and has paved the way for the development of more selective If inhibitors, such as Ivabradine, which have found a place in modern cardiovascular therapy.

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